molecular formula C16H16ClNO3 B14300256 9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate CAS No. 112800-37-0

9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate

Cat. No.: B14300256
CAS No.: 112800-37-0
M. Wt: 305.75 g/mol
InChI Key: KHGJSTCSVVFXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate is an organic compound with a complex structure that includes a carbazole core, a chloroethyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloroethyl Group: This step often involves the use of chloroethyl reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound or its derivatives may be investigated for their potential therapeutic effects. This includes studies on their mechanism of action, efficacy, and safety in preclinical and clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloroacetate: A simpler ester with similar functional groups but lacking the carbazole core.

    2-Chloroethyl acetate: Another related compound with a similar chloroethyl group but different core structure.

Uniqueness

The uniqueness of 9-(2-Chloroethyl)-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-YL acetate lies in its combination of a carbazole core with a chloroethyl group and an acetate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

112800-37-0

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

[9-(2-chloroethyl)-8-oxo-6,7-dihydro-5H-carbazol-3-yl] acetate

InChI

InChI=1S/C16H16ClNO3/c1-10(19)21-11-5-6-14-13(9-11)12-3-2-4-15(20)16(12)18(14)8-7-17/h5-6,9H,2-4,7-8H2,1H3

InChI Key

KHGJSTCSVVFXBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.